

development of UFLC-MS/MS methods for crocin detection

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Compound of Interest		
Compound Name:	Crocin	
Cat. No.:	B084218	Get Quote

Application Note: Ultra-Fast Crocin Profiling

Development of a High-Sensitivity UFLC-MS/MS Method for the Quantification of **Crocin**s in Complex Matrices

Abstract

Crocins, the primary carotenoid pigments responsible for the color of saffron, are of significant interest in the pharmaceutical and food industries due to their potent antioxidant properties and potential therapeutic applications.[1][2] This document details a robust and sensitive Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the rapid and accurate quantification of various **crocin** isomers. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

Crocins are a series of water-soluble carotenoids derived from crocetin and various sugar moieties.[3] Their complex nature, with numerous isomers and isoforms, presents an analytical challenge.[4][5] Traditional methods can be time-consuming and may lack the necessary sensitivity and selectivity for accurate quantification in complex samples like botanical extracts or biological fluids.[5] UFLC-MS/MS offers significant advantages, including high separation efficiency, short analysis times, and superior sensitivity, making it an ideal platform for **crocin**



analysis.[6] This method enables the precise identification and quantification of specific **crocin**s, which is crucial for quality control, traceability, and pharmacokinetic studies.[4][6]

Experimental Protocols Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade).
- · Additives: Formic Acid (LC-MS Grade).
- Reference Standards: Crocin standards (e.g., trans-crocin 4, trans-crocin 3) of known purity.
- Plant Material: Dried saffron stigmas or other **crocin**-containing plant materials, powdered.[7]
- Biological Samples: Rat or human plasma/serum.

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve crocin reference standards in methanol or a methanol/water (80/20, v/v) mixture.[8]
- Working Solutions: Prepare a series of standard mixture solutions by serially diluting the stock solution with methanol to create calibration curves. A typical concentration range is 0.25 to 1500 ng/mL.[7][9]
- Storage: Store all standard solutions in amber glass vials at -20°C or -80°C to prevent degradation.[7][8]

Sample Preparation Protocol

A. For Botanical Materials (e.g., Saffron Stigmas)

- Weighing: Accurately weigh approximately 20 mg of powdered plant material into a microcentrifuge tube.[7]
- Extraction: Add 2 mL of methanol.[7]



- Sonication: Perform ultrasonic extraction for 20 minutes in an ultrasound bath (e.g., 40 kHz).
 Repeat this step three times for complete extraction.[7]
- Centrifugation: Centrifuge the mixture at 5,000 rpm for 10 minutes at 4°C.[1][7]
- Collection & Filtration: Collect the supernatant. Filter the extract through a 0.2 or 0.45 μm syringe filter into an LC vial.[1][9]
- Dilution: The sample solution may need to be diluted (e.g., 100-fold or 500-fold) with methanol to fall within the linear range of the calibration curve.[7]
- B. For Plasma/Serum Samples
- Extraction: For biological samples, a liquid-liquid extraction or protein precipitation is typically required. For crocetin (the aglycone of **crocin**), samples can be extracted three times with ethyl acetate, followed by vortexing and centrifugation.[8] The resulting supernatants are pooled and evaporated under nitrogen.
- Reconstitution: The dry residue is redissolved in a suitable solvent, such as methanol/water (80/20), before injection.[8]

UFLC-MS/MS Method and Parameters

The following tables summarize the optimized instrumental conditions for the analysis of **crocins**.

Table 1: UFLC and MS/MS Instrumental Parameters



Parameter	Typical Setting
UFLC System	Shimadzu UFLC, Agilent UHPLC, or equivalent
Column	C18 Column (e.g., Phenomenex Kinetex, Poroshell 120 EC-C18)[9][10]
	Dimensions: 100 x 2.1 mm, 2.6 μ m or similar[9] [11]
Mobile Phase A	Water with 0.1% Formic Acid[9][10]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[10]
Flow Rate	0.2 - 0.8 mL/min[6][8]
Gradient Elution	A typical gradient starts with high aqueous phase (e.g., 95% A) and ramps up to high organic phase (e.g., 95% B) over several minutes to separate different crocin isomers.[9] [11]
Injection Volume	2 - 20 μL[6][10]
Column Temperature	40°C[10]
MS/MS System	AB SCIEX API 2000™, Agilent Q-TOF, or equivalent triple quadrupole/Q-TOF MS[7][9]
Ionization Source	Electrospray Ionization (ESI), typically in negative or positive mode[7][9]
Capillary Voltage	2.5 - 3.5 kV[7]
Gas Temperature	280 - 350°C[7]
Nebulizer Pressure	30 - 60 psig[7]

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

Table 2: Example MRM Transitions for **Crocin** Analysis



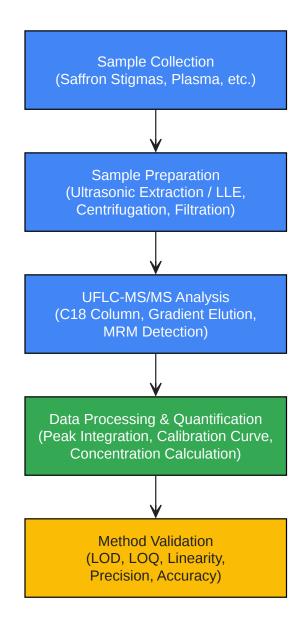
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Crocin A (trans-4- GG)	975	651	Negative[2]
Crocin B (trans-3-Gg)	813	652	Negative[2]
Crocin C	651	327	Negative[2]
Crocetin	327	283 / 239.2	Negative[2][3]

| Picro**crocin** | 329 | 167 | Negative[2] |

Visualization of Experimental Workflow

The general workflow for the UFLC-MS/MS analysis of **crocin** is depicted below.





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Caption: UFLC-MS/MS workflow for **crocin** detection.

Method Validation Data

The developed method should be validated according to ICH guidelines to ensure its reliability and accuracy.[8] Key validation parameters are summarized from published studies.

Table 3: Summary of Method Validation Parameters



Parameter	Result	Source
Linearity (R²)	> 0.99	[6][12]
Calibration Range	8 - 150,000 ng/mL (for saffron extracts)	[9][11]
	10 - 2500 ng/mL (for plasma)	[6]
Limit of Detection (LOD)	0.812 ng/mL	[9][11]
Limit of Quantification (LOQ)	2.143 ng/mL / 10 ng/mL	[6][9][11]
Precision (RSD%)	< 15%	[6]
Accuracy (RE%)	-11.03% to 9.96%	[6]

| Recovery | 91.18% to 106.86% | [6] |

Conclusion

This application note provides a detailed and validated UFLC-MS/MS method for the quantification of **crocins**. The protocol is characterized by its high sensitivity, selectivity, and speed, allowing for the reliable analysis of **crocins** in diverse and complex matrices. The detailed steps for sample preparation and instrumental analysis, along with comprehensive validation data, offer a complete solution for researchers and industry professionals engaged in the study and application of these valuable natural compounds.

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